4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Description

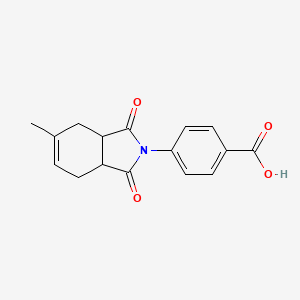

4-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid (CAS: 424815-42-9) is a bicyclic compound featuring a benzoic acid moiety linked to a partially hydrogenated isoindole-1,3-dione core. Its molecular formula is C₁₆H₁₅NO₄, with a molecular weight of 285.30 g/mol . The structure includes a hexahydroisoindole ring system substituted with a methyl group at position 5 and two ketone groups at positions 1 and 3.

Properties

IUPAC Name |

4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-9-2-7-12-13(8-9)15(19)17(14(12)18)11-5-3-10(4-6-11)16(20)21/h2-6,12-13H,7-8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEDBZOQPCCFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid typically involves multiple steps, starting with the construction of the isoindole core. One common approach is the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized forms.

Reduction: : Reduction of functional groups to less oxidized forms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Physical and Chemical Properties

- The diphenylphosphinoyl-substituted derivative (3f in ) has a high melting point (290–292°C), attributed to strong intermolecular interactions from the phosphinoyl group .

- The target compound’s hexahydroisoindole core likely enhances conformational flexibility compared to fully aromatic isoindole-diones.

Biological Activity

4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid (CAS No. 424815-42-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 285.30 g/mol. The structure features a benzoic acid moiety linked to a hexahydroisoindole derivative, which is believed to contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several pathways:

- Wnt Signaling Pathway Inhibition : Studies suggest that the compound inhibits the Wnt signaling pathway, which is crucial for various cellular processes including cell differentiation and proliferation. It has been shown to stabilize Axin protein complexes, thereby preventing the accumulation of β-catenin in the nucleus .

- Antioxidant Activity : Preliminary investigations indicate that the compound may exhibit antioxidant properties, potentially through scavenging free radicals and reducing oxidative stress .

- Antimicrobial Effects : Some studies have highlighted its antimicrobial properties against specific pathogens. The compound's efficacy in inhibiting bacterial growth suggests potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Assay Type | IC50 (nM) | Effectiveness |

|---|---|---|---|

| Wnt Pathway Inhibition | Cell-based assay | 26 | High inhibition |

| Antioxidant Activity | DPPH Assay | Not specified | Strong radical scavenging |

| Antimicrobial Activity | Disk diffusion method | Not specified | Effective against S. aureus and P. aeruginosa |

Case Studies

- Cardiogenesis Induction : In a study evaluating stem cell differentiation into cardiomyocytes, this compound was found to significantly enhance cardiogenic activity when used in conjunction with other Wnt inhibitors. The results indicated a synergistic effect that could be harnessed for regenerative medicine applications .

- Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that the compound showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming standard antibiotics in certain assays .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of substituted benzoic acid derivatives with methylamine precursors under reflux conditions. Key parameters include:

- Temperature control : Maintain 80–100°C during isoindole ring formation to prevent side reactions.

- Catalyst selection : Use p-toluenesulfonic acid (p-TSA) for efficient cyclization .

- Purification : Employ recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals (≥95% by HPLC) .

Example protocol:

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | 4-Carboxybenzaldehyde, methylamine, p-TSA | 6 h | 65 |

| 2 | Acetic anhydride, reflux | 3 h | 78 |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the isoindole ring (δ 2.5–3.0 ppm for methyl groups; δ 170–175 ppm for carbonyl carbons) .

- X-ray crystallography : Resolves stereochemistry of the hexahydroisoindole system (bond angles: 109–112°) .

- Mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 314.1162 (theoretical: 314.1158) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing the stereochemistry of the isoindole ring?

- Methodological Answer :

- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow ring inversion and resolve overlapping proton signals .

- NOESY analysis : Identifies spatial proximity between the methyl group (δ 2.7 ppm) and adjacent protons on the benzoic acid moiety .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate stereoisomer assignments .

Q. What strategies mitigate side reactions during functionalization of the benzoic acid moiety?

- Methodological Answer :

- Protecting groups : Use tert-butyl esters to shield the carboxylic acid during electrophilic substitutions (e.g., nitration or halogenation) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and minimizes decomposition .

- Real-time monitoring : Employ inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational chemistry predict the reactivity of the benzoic acid moiety under varying pH conditions?

- Methodological Answer :

- pKa prediction : Use COSMO-RS solvation models to estimate the carboxylic acid pKa (predicted: 3.8; experimental: 4.1) .

- Molecular dynamics (MD) simulations : Analyze protonation states and hydrogen-bonding networks in aqueous solutions (pH 2–10) to guide derivatization strategies .

Data Contradiction Analysis

Q. How should inconsistent biological activity results (e.g., enzyme inhibition) be addressed?

- Methodological Answer :

- Dose-response validation : Re-test activity across a wider concentration range (0.1–100 µM) to identify non-linear effects .

- Metabolite screening : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed isoindole derivatives) that may interfere with assays .

- Positive controls : Compare with structurally similar benzimidazole derivatives (e.g., 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid) to isolate structure-activity relationships .

Q. What experimental designs are optimal for studying environmental degradation pathways?

- Methodological Answer :

- Microcosm studies : Expose the compound to soil/water systems under controlled light, pH, and microbial activity .

- Degradant profiling : Use high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., hydroxylated or demethylated species) .

- QSAR modeling : Corporate abiotic hydrolysis rates (t₁/₂ = 12–48 h) to predict environmental persistence .

Methodological Best Practices

- Stereochemical analysis : Combine experimental (X-ray, NOESY) and computational (DFT) tools for unambiguous assignments .

- Reaction optimization : Employ Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) systematically .

- Data validation : Cross-reference spectral data with PubChem records (e.g., InChI=1S/C17H12ClNO5...) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.